molecular formula C12H14N2O3 B13852143 Methyl 4-oxo-1-pyridazin-4-ylcyclohexane-1-carboxylate

Methyl 4-oxo-1-pyridazin-4-ylcyclohexane-1-carboxylate

Cat. No.: B13852143
M. Wt: 234.25 g/mol
InChI Key: PBAFACUPOZAZFU-UHFFFAOYSA-N
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Description

Methyl 4-oxo-1-pyridazin-4-ylcyclohexane-1-carboxylate is a heterocyclic compound that features a pyridazine ring fused with a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-1-pyridazin-4-ylcyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with hydrazine to form a hydrazone intermediate, which is then cyclized to form the pyridazine ring. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-1-pyridazin-4-ylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups.

Scientific Research Applications

Methyl 4-oxo-1-pyridazin-4-ylcyclohexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-oxo-1-pyridazin-4-ylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity. The exact pathways depend on the specific derivative and its intended use. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-1-pyridazin-4-ylcyclohexane-1-carboxylate is unique due to the combination of the pyridazine and cyclohexane rings, which imparts distinct chemical and biological properties

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 4-oxo-1-pyridazin-4-ylcyclohexane-1-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-17-11(16)12(5-2-10(15)3-6-12)9-4-7-13-14-8-9/h4,7-8H,2-3,5-6H2,1H3

InChI Key

PBAFACUPOZAZFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)C2=CN=NC=C2

Origin of Product

United States

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